
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide is a chemical compound belonging to the class of triazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
The synthesis of 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 5-methyl-1,4-diphenyl-1H-1,2,4-triazole with methyl iodide in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the triazolium salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles such as amines or thiols replace the methylthio group, forming new derivatives.
Addition: The triazolium ring can participate in addition reactions with various electrophiles, leading to the formation of new compounds with extended structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other triazolium-based compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its unique structure and reactivity.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide involves its interaction with molecular targets such as enzymes and proteins. The triazolium ring can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. Additionally, the methylthio group can undergo redox reactions, leading to the generation of reactive species that can interact with cellular components.
Comparación Con Compuestos Similares
Similar compounds to 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide include other triazolium salts with different substituents on the triazole ring. These compounds share similar chemical properties but may differ in their reactivity and applications. For example:
1,3-Diphenyl-1H-1,2,4-triazolium iodide:
5-Methyl-1,4-diphenyl-1H-1,2,4-triazolium bromide: Similar structure but with a different halide, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
| 38054-60-3 | |
Fórmula molecular |
C16H16IN3S |
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
5-methyl-3-methylsulfanyl-1,4-diphenyl-1,2,4-triazol-4-ium;iodide |
InChI |
InChI=1S/C16H16N3S.HI/c1-13-18(14-9-5-3-6-10-14)16(20-2)17-19(13)15-11-7-4-8-12-15;/h3-12H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
DYIKGUMVIOCUSG-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C(=NN1C2=CC=CC=C2)SC)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




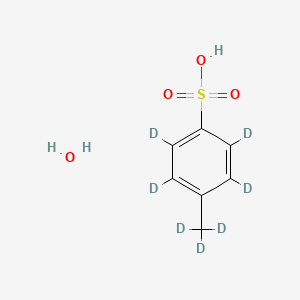

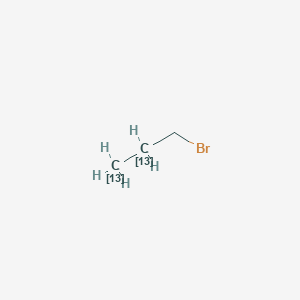

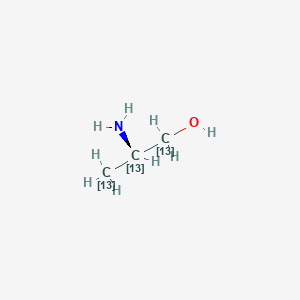
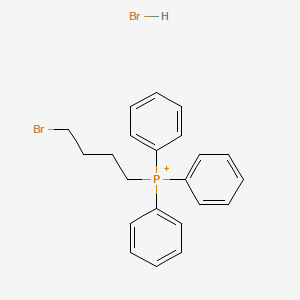

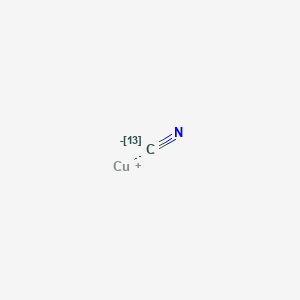

![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
